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molecular formula C13H10N2O2S B2864728 2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 250258-56-1

2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B2864728
M. Wt: 258.3
InChI Key: BOSVYXCOEKBACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265246B2

Procedure details

Reflux formamide (2 mL, 50 mmol) and P2S5 (4.4 g, 10 mmol) dioxane (50 mL) for 2 hours. Add this crude solution to 2-(4-bromo-3-oxobutyl)isoindole-1,3-dione (2.3 g, 7.7 mmol) in dioxane (100 mL) and reflux the resulting reaction solution for 1.5 hours. Add ethyl acetate (100 mL) and 1N sodium hydroxide (100 mL) to the mixture. Separate the organic phase, wash with brine (50 mL), dry (Na2SO4), filter and concentrate in vacuo to an oil. Perform chromatography (silica gel, 7:3 hexane/ethyl acetate) to afford 2-(2-thiazol-4-ylethyl)isoindole-1,3-dione (790 mg). 1H NMR (CDCl3) δ 8.75 (s, 1H), 7.80-7.88 (m, 2H), 7.69-7.75 (m, 2H), 7.08 (s, 1H), 4.10 (t, J=7 Hz, 2H), 3.28 (t, J=7 Hz, 2H).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:3])=O.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:5].Br[CH2:19][C:20](=O)[CH2:21][CH2:22][N:23]1[C:31](=[O:32])[C:30]2[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=2)[C:24]1=[O:33].[OH-].[Na+]>O1CCOCC1.C(OCC)(=O)C>[S:5]1[CH:19]=[C:20]([CH2:21][CH2:22][N:23]2[C:31](=[O:32])[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[C:24]2=[O:33])[N:3]=[CH:1]1 |f:3.4|

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)N
Name
Quantity
50 mL
Type
reactant
Smiles
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
Step Two
Name
crude solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.3 g
Type
reactant
Smiles
BrCC(CCN1C(C2=CC=CC=C2C1=O)=O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
reflux
CUSTOM
Type
CUSTOM
Details
the resulting reaction solution for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Separate the organic phase
WASH
Type
WASH
Details
wash with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo to an oil

Outcomes

Product
Name
Type
product
Smiles
S1C=NC(=C1)CCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 790 mg
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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